(2E)-2-(4-nitrophenyl)-3-{1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-2-yl}prop-2-enenitrile
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Overview
Description
(2E)-2-(4-nitrophenyl)-3-{1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-2-yl}prop-2-enenitrile is a complex organic compound characterized by its unique structure, which includes a nitrophenyl group, a trifluoromethylphenyl group, and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(4-nitrophenyl)-3-{1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-2-yl}prop-2-enenitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with an amine.
Introduction of the Trifluoromethylphenyl Group: This step often involves a Friedel-Crafts alkylation reaction, where the pyrrole ring is alkylated with a trifluoromethylbenzene derivative.
Formation of the Nitro Group: The nitro group can be introduced through a nitration reaction, typically using nitric acid and sulfuric acid.
Formation of the Prop-2-enenitrile Moiety: This step involves the reaction of the intermediate compounds with acrylonitrile under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring and the nitrophenyl group.
Reduction: Reduction reactions can target the nitro group, converting it to an amine group.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are commonly used.
Major Products
Oxidation: Products may include nitro derivatives and oxidized pyrrole compounds.
Reduction: Products include amine derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science: It can be incorporated into polymers and other materials for enhanced properties.
Biology
Biological Probes: The compound can be used as a fluorescent probe in biological assays.
Enzyme Inhibition: It may act as an inhibitor for certain enzymes.
Medicine
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.
Industry
Dye and Pigment Production: The compound can be used in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of (2E)-2-(4-nitrophenyl)-3-{1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-2-yl}prop-2-enenitrile involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl and trifluoromethylphenyl groups can interact with hydrophobic pockets, while the pyrrole ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2E)-2-(4-nitrophenyl)-3-{1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-2-yl}prop-2-enenitrile: shares similarities with compounds such as:
Uniqueness
- Structural Features : The combination of a nitrophenyl group, a trifluoromethylphenyl group, and a pyrrole ring is unique and contributes to its distinct chemical and biological properties.
- Reactivity : The compound’s reactivity in various chemical reactions sets it apart from other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(E)-2-(4-nitrophenyl)-3-[1-[3-(trifluoromethyl)phenyl]pyrrol-2-yl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12F3N3O2/c21-20(22,23)16-3-1-4-19(12-16)25-10-2-5-18(25)11-15(13-24)14-6-8-17(9-7-14)26(27)28/h1-12H/b15-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYJVPRKCEASDDB-PTNGSMBKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=CC=C2C=C(C#N)C3=CC=C(C=C3)[N+](=O)[O-])C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)N2C=CC=C2/C=C(/C#N)\C3=CC=C(C=C3)[N+](=O)[O-])C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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